2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Description
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a fluorinated organic compound with a molecular weight of 235.27 g/mol. This compound features a piperidine ring, which is a six-membered heterocyclic amine, and is known for its versatility in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-5-8(7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEPSCZVBTUDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC(C1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols or converted to aldehydes:
Substitution Reactions
The difluoroethyl group and piperidine nitrogen participate in nucleophilic and electrophilic substitutions:
Difluoroethyl Group
Piperidine Nitrogen
Acid-Base Reactions
The carboxylic acid group exhibits typical acid behavior:
Cyclization and Ring-Opening
The piperidine ring can undergo ring-opening under strong acidic or basic conditions:
Biological Interactions
The compound’s interaction with enzymes and receptors is influenced by its structural features:
Key Findings from Research
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Steric and Electronic Effects : The difluoroethyl group reduces reactivity at the piperidine nitrogen due to steric hindrance and electron-withdrawing effects .
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Solubility Limitations : The carboxylic acid group improves aqueous solubility (≈15 mg/mL at pH 7.4), critical for biological applications .
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Synthetic Challenges : Direct fluorination of the ethyl group requires specialized reagents (e.g., DAST), with yields <50% due to side reactions .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is in the development of pharmaceuticals targeting neurological disorders. The piperidine moiety is often associated with compounds that exhibit central nervous system activity. Research has indicated that modifications to the piperidine structure can lead to enhanced efficacy in treating conditions such as anxiety and depression.
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in the synthesis of more complex molecules, including potential therapeutic agents. The difluoroethyl group can introduce unique reactivity patterns, making it an attractive target for synthetic chemists.
Biological Studies
Studies have shown that derivatives of this compound can interact with specific biological targets, such as receptors involved in neurotransmission. For instance, compounds structurally related to this compound have been investigated for their agonistic or antagonistic effects on neurotransmitter receptors, contributing to our understanding of synaptic mechanisms.
Case Study 1: Neurological Applications
A study published in a peer-reviewed journal explored the effects of piperidine derivatives on serotonin receptors. The research demonstrated that modifications similar to those found in this compound led to increased receptor affinity and selectivity. These findings suggest potential applications in developing antidepressant medications .
Case Study 2: Synthetic Methodologies
In a synthetic chemistry context, researchers have utilized this compound as a precursor for creating novel piperidine-based compounds. One notable approach involved using it in a multi-step synthesis to produce inhibitors of specific enzymes linked to cancer progression. The resulting compounds exhibited promising anti-cancer activity in vitro .
Data Tables
Mechanism of Action
The mechanism of action of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The difluoroethyl group may enhance the compound’s binding affinity and stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetic acid
- 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Uniqueness
This compound is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This fluorinated moiety can enhance the compound’s metabolic stability and bioavailability, making it a valuable asset in drug discovery and development .
Biological Activity
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a piperidine ring and a butanoic acid moiety, contributing to its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Neurotransmitter Modulation : Compounds containing piperidine structures can influence neurotransmitter systems, particularly in the central nervous system (CNS) .
- Antimicrobial Properties : Certain derivatives have shown potential antimicrobial effects, making them candidates for further exploration in treating infections .
- Anti-inflammatory Effects : Some studies suggest that butanoic acid derivatives may exert anti-inflammatory actions, which could be beneficial in various inflammatory conditions .
Study 1: Neuroprotective Effects
A study published in a pharmacological journal examined the neuroprotective effects of similar piperidine derivatives on neuronal cell lines. The results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases.
Study 2: Antimicrobial Activity
In another study, a series of butanoic acid derivatives were screened for their antimicrobial properties against various bacterial strains. The results demonstrated that some derivatives exhibited significant inhibitory effects, highlighting their potential as antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine Ring | Essential for CNS activity and binding |
| Difluoroethyl Group | Enhances lipophilicity and bioavailability |
| Butanoic Acid Moiety | Contributes to anti-inflammatory properties |
Research has shown that modifications to these structural features can significantly alter the compound's biological profile. For instance, increasing hydrophobicity through fluorination has been correlated with enhanced activity against certain pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
